![molecular formula C15H16N2O4 B14249032 1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- CAS No. 478161-92-1](/img/structure/B14249032.png)
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This particular compound features a unique structure with a butynyloxy group, a nitroethyl group, and a methoxy group attached to the indole core
Preparation Methods
The synthesis of 1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- involves several steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The nitroethyl group can be introduced via a nitration reaction, typically using nitric acid and sulfuric acid as reagents . Finally, the methoxy group can be added through a methylation reaction using a methylating agent such as dimethyl sulfate .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently .
Chemical Reactions Analysis
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The butynyloxy and methoxy groups can modulate the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity . The indole core itself is known to interact with multiple biological targets, including DNA, proteins, and cell membranes, contributing to the compound’s overall mechanism of action .
Comparison with Similar Compounds
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
1H-Indole-3-carbonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
478161-92-1 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(1-but-3-ynoxy-2-nitroethyl)-1-methoxyindole |
InChI |
InChI=1S/C15H16N2O4/c1-3-4-9-21-15(11-17(18)19)13-10-16(20-2)14-8-6-5-7-12(13)14/h1,5-8,10,15H,4,9,11H2,2H3 |
InChI Key |
BWBLNWZNSCGSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])OCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


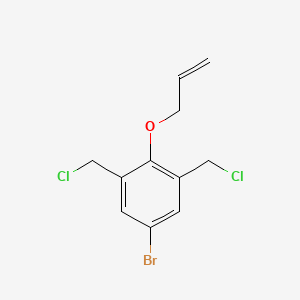
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
![Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14248957.png)
methanone](/img/structure/B14248968.png)
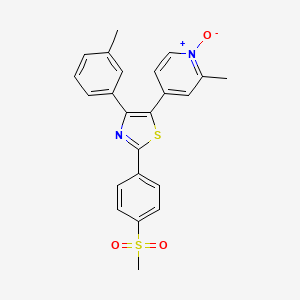


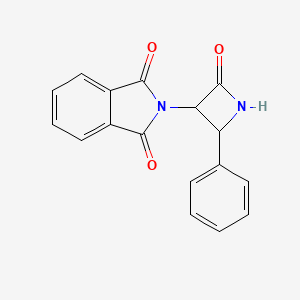

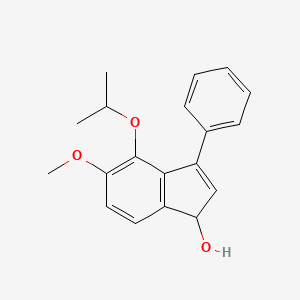
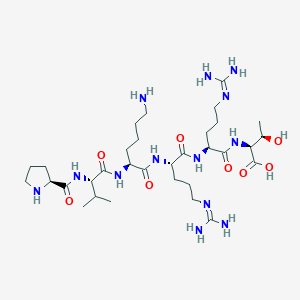
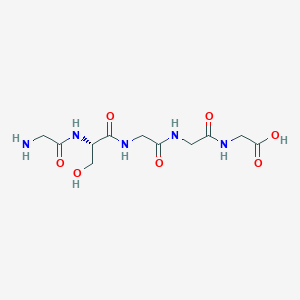
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
